molecular formula C8H6Cl2O3 B1298716 3,5-Dichloro-4-methoxybenzoic acid CAS No. 37908-97-7

3,5-Dichloro-4-methoxybenzoic acid

Cat. No.: B1298716
CAS No.: 37908-97-7
M. Wt: 221.03 g/mol
InChI Key: XSYZTYQXKIXPRC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at positions 3 and 5, and a methoxy group at position 4. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

3,5-Dichloro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Safety and Hazards

The compound is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-4-methoxybenzoic acid typically involves the chlorination of 4-methoxybenzoic acid. One common method includes the use of thionyl chloride in the presence of a catalyst to introduce chlorine atoms at the desired positions on the benzene ring . The reaction conditions often require controlled temperatures and the exclusion of moisture to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Chlorinated benzoquinones.

    Reduction Products: Chlorinated benzyl alcohols.

    Esterification Products: Methyl or ethyl esters of this compound.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and methoxy group on the benzene ring influence its binding affinity and reactivity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

    3,6-Dichloro-2-methoxybenzoic acid: Similar structure but different substitution pattern.

    3,5-Dichloro-4-hydroxybenzoic acid: Hydroxy group instead of methoxy group.

    3,5-Dichloro-4-methylbenzoic acid: Methyl group instead of methoxy group.

Uniqueness: 3,5-Dichloro-4-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a methoxy group on the benzene ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

3,5-dichloro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYZTYQXKIXPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191344
Record name Benzoic acid, 3,5-dichloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37908-97-7
Record name Benzoic acid, 3,5-dichloro-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICHLORO-4-METHOXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,5-dichloro-4-methoxybenzoic acid in the context of fungal melanin biosynthesis?

A1: this compound was identified as a potent inhibitor of dihydroxynaphthalene (DHN) melanin biosynthesis in a study screening fungal metabolites. [] This compound, isolated from cultures of Stropharia squamosa, exhibited selective inhibition of DHN melanin production without displaying cytotoxic activities.

Q2: How does the activity of this compound compare to other identified inhibitors in the study?

A2: The study highlighted this compound, alongside its corresponding alcohol and aldehyde, as the most selective inhibitors of DHN melanin biosynthesis among the tested compounds. [] Notably, these compounds demonstrated selective inhibition without exhibiting the cytotoxic effects observed with other identified inhibitors like 6-methylpurine and 6-methyl-9-β-ᴅ-ribofuranosylpurine. This selectivity makes this compound a promising candidate for further research into its potential as an antifungal agent.

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